molecular formula C20H22N2O9 B1247579 Aspergillazine D

Aspergillazine D

Cat. No. B1247579
M. Wt: 434.4 g/mol
InChI Key: YZDMAZKSIAAIAV-JKRAONCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspergillazine D is a natural product found in Aspergillus unilateralis with data available.

Scientific Research Applications

Novel Diketopiperazine Dimer

Aspergilazine A, a diketopiperazine (DKP) dimer related to Aspergillazine D, was isolated from the marine-derived fungus Aspergillus taichungensis. It features a unique N-1 to C-6 linkage and has shown weak activity against influenza A (H1N1) virus, indicating potential antiviral properties (Cai et al., 2012).

Potential for Antifungal Resistance Study

Studies have shown that triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. This indicates that compounds like Aspergillazine D could be important in studying and understanding the development of antifungal resistance (Snelders et al., 2012).

Cytotoxic Effects

Aspergillazine A, similar in structure to Aspergillazine D, has been found to exhibit weak cytotoxic effects on various cancer cell lines. This suggests a potential application in cancer research (Liu et al., 2005).

Genomic Research Applications

The Aspergillus Genome Database offers a comprehensive resource for researchers studying genetics and molecular biology of Aspergilli, which could include studies related to compounds like Aspergillazine D (Arnaud et al., 2009).

properties

Product Name

Aspergillazine D

Molecular Formula

C20H22N2O9

Molecular Weight

434.4 g/mol

IUPAC Name

(2S,3aR,4S,5R,7aR)-2-amino-N-(7,8-dimethoxy-2-oxochromen-3-yl)-3a,4,5-trihydroxy-3,4,5,7a-tetrahydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H22N2O9/c1-28-12-5-3-9-7-10(17(25)30-14(9)15(12)29-2)22-18(26)20(21)8-19(27)13(31-20)6-4-11(23)16(19)24/h3-7,11,13,16,23-24,27H,8,21H2,1-2H3,(H,22,26)/t11-,13-,16+,19+,20+/m1/s1

InChI Key

YZDMAZKSIAAIAV-JKRAONCPSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@@]3(C[C@@]4([C@H](O3)C=C[C@H]([C@@H]4O)O)O)N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(CC4(C(O3)C=CC(C4O)O)O)N)OC

synonyms

aspergillazine A
aspergillazine B
aspergillazine C
aspergillazine D
aspergillazine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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